N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c27-22(24-13-16-4-6-18-20(12-16)31-15-30-18)14-29-19-3-1-2-17-5-7-21(25-23(17)19)26-8-10-28-11-9-26/h1-7,12H,8-11,13-15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKERYJRXQDUPQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=CC=C3OCC(=O)NCC4=CC5=C(C=C4)OCO5)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several acetamide derivatives reported in recent studies. Below is a comparative analysis of its key features against related molecules:
Structural Analogues and Substitution Patterns
Key Observations
Substituent Diversity: The target compound’s 2-morpholinoquinolin-8-yloxy group distinguishes it from analogues like C26 (bromothiophene) and SW-C165 (bromobenzyl). This substitution may enhance interactions with kinase or protease targets due to quinoline’s planar aromaticity and morpholine’s solubility .
Diphyllin-based analogues exhibit lower yields (7–25%) due to steric hindrance from bulky cores .
Biological Relevance: Morpholinoquinoline moieties are associated with kinase inhibition (e.g., PI3K/AKT pathway) in other studies, though specific data for this compound are lacking . Benzodioxole is a common pharmacophore in antimicrobial and anticancer agents, as seen in diphyllin derivatives targeting vacuolar ATPases .
Q & A
Q. What are the key considerations in synthesizing N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide to ensure high purity and yield?
Methodological Answer:
- Reagent Selection : Use sodium triacetoxyborohydride (STAB) for reductive amination steps, as it is effective in forming stable intermediates while minimizing side reactions .
- Solvent Optimization : Tetrahydrofuran (THF) or dimethylformamide (DMF) is recommended for solubility and reactivity .
- Reaction Monitoring : Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress and confirm intermediate purity .
- Purification : Use reverse-phase flash chromatography or preparative HPLC for final purification to achieve >95% purity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying substituent positions and confirming the absence of regioisomers .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
- X-ray Crystallography : Resolves ambiguous stereochemistry in morpholinoquinolinyl or benzodioxole moieties (if crystallizable) .
Advanced Research Questions
Q. How can researchers investigate the mechanism of action of this compound in cellular pathways?
Methodological Answer:
- Enzyme Inhibition Assays : Screen against kinases or proteases due to the compound’s quinoline and morpholine groups, which are known to interact with ATP-binding pockets .
- Molecular Docking Studies : Use software like AutoDock Vina to predict binding affinities with targets such as PI3K or mTOR, leveraging the morpholino group’s affinity for lipid kinases .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified quinolin-8-yloxy or benzodioxole groups to identify pharmacophoric elements .
Q. What experimental strategies are recommended to resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Standardized Assay Conditions : Use uniform cell lines (e.g., HEK293 or HeLa) and control compounds to minimize variability .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to assess potency consistency .
- Metabolic Stability Tests : Evaluate cytochrome P450 interactions to rule out false negatives due to rapid hepatic clearance .
Q. How can researchers optimize the pharmacokinetic profile of this compound for in vivo studies?
Methodological Answer:
- LogP Optimization : Introduce polar groups (e.g., hydroxyl or carboxyl) to reduce logP values >5, which may improve aqueous solubility .
- Pro-drug Design : Mask the acetamide group with enzymatically cleavable esters to enhance bioavailability .
- Plasma Protein Binding Assays : Use equilibrium dialysis to quantify unbound fractions and adjust dosing regimens .
Data Analysis and Validation
Q. What statistical approaches are suitable for analyzing dose-dependent cytotoxicity data for this compound?
Methodological Answer:
- Nonlinear Regression Models : Fit data to sigmoidal curves (Hill equation) using GraphPad Prism to calculate IC₅₀ values .
- ANOVA with Tukey’s Post Hoc Test : Compare treatment groups in multi-dose experiments to identify significant differences .
- Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening datasets to identify outliers .
Q. How should researchers address discrepancies in biological activity between this compound and structurally similar analogs?
Methodological Answer:
- Comparative SAR Analysis : Map substituent effects using heatmaps to highlight critical functional groups .
- Crystallographic Overlays : Compare binding modes of analogs with target proteins to explain potency variations .
- Free Energy Perturbation (FEP) : Simulate molecular dynamics to quantify binding energy differences between analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
